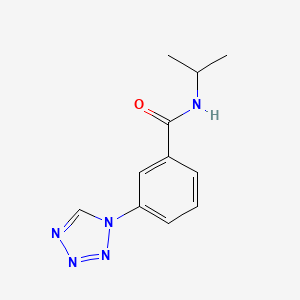

N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(Propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a tetrazole ring substituted at the 3-position of the benzamide core and an isopropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-propan-2-yl-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(2)13-11(17)9-4-3-5-10(6-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTUQHLQUVGKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amidation Reaction: The tetrazole derivative is then reacted with isopropylamine and a suitable benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The benzamide group can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential bioactive compound with applications in drug discovery and development.

Medicine: May exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The benzamide moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Implications

Key Observations :

- Tetrazole vs.

- Amide Substituents : Polar groups like hydroxy () or ureido () enhance solubility but reduce lipophilicity, whereas alkyl groups (e.g., propan-2-yl) favor membrane permeability.

Pharmacological and Chemical Relevance

Biological Activity

N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly due to the presence of the tetrazole moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzamide structure substituted with a tetrazole group, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The unique arrangement of nitrogen and carbon atoms within the tetrazole ring contributes to its reactivity and interaction with biological targets.

GPR35 Agonism

Research indicates that this compound acts as a GPR35 agonist. GPR35 is a G protein-coupled receptor implicated in various physiological processes, including inflammation and pain modulation. The compound's ability to activate this receptor suggests potential therapeutic applications in treating conditions related to these pathways .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in preclinical studies. By modulating the GPR35 signaling pathway, it may reduce inflammatory responses, making it a candidate for further investigation in inflammatory diseases and pain management .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies suggest that the tetrazole group enhances the compound's interaction with biological macromolecules, potentially influencing various signaling pathways relevant to gastrointestinal health and metabolic processes .

Case Studies and Experimental Data

Recent studies have employed dynamic mass redistribution (DMR) assays to evaluate the agonistic activity of this compound against GPR35. These studies indicated that the compound induces a dose-dependent response in cell lines expressing GPR35, suggesting robust agonistic properties .

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other tetrazole-containing compounds known for their biological activities:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-(5-methyl-1H-tetrazol-1-yl)-N-(propan-2-yl)benzamide | Tetrazole + Benzamide | Anti-inflammatory |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Tetrazole + Phenyl | GPR35 Agonism |

| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Tetrazole + Thiol | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.